molecular formula C₂₀H₂₈O₂ B1141384 (8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 1492-41-7

(8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No. B1141384
CAS RN: 1492-41-7
M. Wt: 300.44
InChI Key:
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Description


The compound “(8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol” is a complex organic molecule. It appears to be a derivative of the cyclopenta[a]phenanthrene structure, which is a common core in many biologically active molecules, including steroids1.



Synthesis Analysis



Molecular Structure Analysis


The molecular structure of this compound is derived from the cyclopenta[a]phenanthrene structure, which is a tetracyclic molecule that forms the core of many steroids. The various substituents and their positions (such as the ethynyl and methyl groups) would significantly influence the molecule’s properties1.



Chemical Reactions Analysis


The chemical reactions involving this compound would depend on the functional groups present in the molecule. The presence of the hydroxyl (-OH) and ethynyl (-C≡CH) groups could potentially make it reactive under certain conditions. However, specific reactions involving this exact compound are not detailed in the search results34.



Physical And Chemical Properties Analysis


The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and stereochemistry would affect its solubility, reactivity, melting point, boiling point, and other properties. Unfortunately, specific physical and chemical properties for this compound are not provided in the search results1.


Safety And Hazards


The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed when working with this compound to minimize risk. However, specific safety and hazard information for this compound is not available in the search results5.


Future Directions


The potential applications and future directions for this compound would likely depend on its biological activity. Given its structural similarity to steroids, it could potentially be explored for uses in medicine or biology. However, without more specific information about its properties and activities, it’s difficult to predict future directions1.


Please note that this analysis is based on the information available from the search results and may not be fully comprehensive or accurate. For a more detailed and accurate analysis, consulting primary scientific literature or a chemistry professional is recommended.


properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,14-18,21-22H,5-12H2,2H3/t14?,15-,16+,17+,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMRIEZOPAIGOB-PYRUPCKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(CC4=CCC3C1CCC2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(CC4=CC[C@H]3[C@@H]1CC[C@@]2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(17alpha)-19-Norpregn-5-en-20-yne-3,17-diol

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